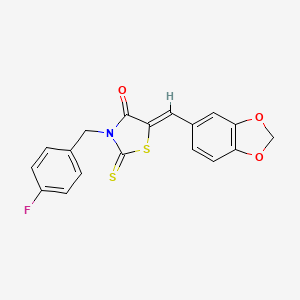
methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate, also known as Methyl Benzoylacetate, is a chemical compound that has gained significant attention in scientific research. This compound is a derivative of benzoylacetate and is synthesized through a multi-step reaction process. Methyl Benzoylacetate has been found to have a wide range of applications in scientific research due to its unique properties and mechanism of action.
Mecanismo De Acción
Methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Benzoylacetate exerts its effects through the inhibition of the nuclear factor-kappa B (NF-κB) pathway. This pathway is involved in the regulation of inflammation, cell proliferation, and apoptosis. methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Benzoylacetate inhibits the activation of NF-κB, leading to a decrease in the production of inflammatory cytokines and chemokines. This compound also activates the Nrf2 pathway, leading to an increase in the production of antioxidant enzymes.
Biochemical and Physiological Effects
methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Benzoylacetate has been found to have significant biochemical and physiological effects. This compound has been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Benzoylacetate has also been found to inhibit the proliferation of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Benzoylacetate has several advantages for lab experiments. This compound is readily available and can be synthesized through a multi-step reaction process. It has also been found to have significant anti-inflammatory, antioxidant, and anti-tumor properties, making it an ideal compound for the treatment of various diseases. However, methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Benzoylacetate has some limitations for lab experiments. This compound is unstable under acidic conditions and can undergo hydrolysis, leading to the formation of unwanted by-products. It also has low solubility in water, making it difficult to dissolve in aqueous solutions.
Direcciones Futuras
Methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Benzoylacetate has several potential future directions for scientific research. This compound can be further investigated for its anti-inflammatory, antioxidant, and anti-tumor properties. It can also be synthesized through alternative reaction pathways to improve its stability and solubility. methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Benzoylacetate can also be used in combination with other compounds to enhance its therapeutic effects. Further research can also be conducted to investigate the safety and toxicity of this compound in vivo. Overall, methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Benzoylacetate has significant potential for scientific research and can be a promising candidate for the treatment of various diseases.
Métodos De Síntesis
The synthesis of methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Benzoylacetate involves a multi-step reaction process. The first step involves the condensation of benzoyl chloride with acetone to form benzoylacetone. In the second step, benzoylacetone is reacted with methyl chloroformate to form methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Benzoylacetate. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
Methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Benzoylacetate has been extensively used in scientific research due to its unique properties. This compound has been found to have significant anti-inflammatory and analgesic effects. It has also been found to have potent antioxidant properties, making it an ideal compound for the treatment of oxidative stress-related diseases. methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate Benzoylacetate has also been found to have anti-tumor properties, making it a potential candidate for cancer treatment.
Propiedades
IUPAC Name |
methyl 5-benzoyl-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-17(2)9-11(18)12(15(20)13(17)16(21)22-3)14(19)10-7-5-4-6-8-10/h4-8,12-13H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKJAPAZNLLACJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1C(=O)OC)C(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzoyl-2,2-dimethyl-4,6-dioxo-cyclohexanecarboxylic acid methyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5202298.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5202312.png)
![N-isopropyl-1'-[(1-methylcyclohexyl)carbonyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5202325.png)
![1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B5202327.png)
![1-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)azepane](/img/structure/B5202332.png)
![N-[4-({[(5-chloro-1-naphthoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5202342.png)
![N~1~-(3,4-dimethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5202346.png)


![2-(4-methoxy-3-nitrophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5202373.png)
![1-(2-methylphenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5202374.png)
![N-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5202388.png)
![2-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5202395.png)
